5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide
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Overview
Description
5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a dimethylamino group, and methoxy groups attached to a pyrimidine and benzamide backbone.
Preparation Methods
The synthesis of 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine as a reagent.
Attachment of the Methoxy Groups: Methoxy groups are added via methylation reactions, using reagents such as methyl iodide.
Chlorination: The chloro group is introduced through a chlorination reaction, typically using reagents like thionyl chloride.
Formation of the Benzamide Backbone: The final step involves the formation of the benzamide backbone through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzamide backbone.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide can be compared with similar compounds such as:
5-Bromo-2-chloro-4-(dimethylamino)pyrimidine: This compound shares a similar pyrimidine structure but with a bromo group instead of a methoxy group.
4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: This compound has a similar benzamide backbone but with different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-20(2)13-11(8-17-15(19-13)23-4)18-14(21)10-7-9(16)5-6-12(10)22-3/h5-8H,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKPKAMXSORJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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